3-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide
Description
3-Chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide is a halogenated propanamide derivative characterized by a 3-chloro-2,2-dimethylpropanamide backbone. The nitrogen of the amide group is substituted with a 4-[(4-fluorophenyl)sulfanyl]phenyl moiety, forming a thioether-linked biphenyl system. This structure combines lipophilic (chlorine, methyl groups) and polar (amide, sulfur) functionalities, which may influence its physicochemical properties and biological interactions. The compound’s structural uniqueness lies in the sulfanyl bridge connecting two aromatic rings, a feature that distinguishes it from related analogs .
Properties
IUPAC Name |
3-chloro-N-[4-(4-fluorophenyl)sulfanylphenyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNOS/c1-17(2,11-18)16(21)20-13-5-9-15(10-6-13)22-14-7-3-12(19)4-8-14/h3-10H,11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIAXERVVRHNEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=CC=C(C=C1)SC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide typically involves multiple steps. One common method starts with the reaction of 4-fluorothiophenol with 4-chlorobenzoyl chloride to form 4-[(4-fluorophenyl)sulfanyl]benzoyl chloride. This intermediate is then reacted with 3-chloro-2,2-dimethylpropanamide in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfanyl group can be oxidized to sulfoxides or sulfones, and the compound can undergo reduction reactions to modify the amide group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Products include derivatives with different functional groups replacing the chloro group.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include reduced amide derivatives.
Scientific Research Applications
3-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Physicochemical Properties
- The 2,2-dimethyl group on the propanamide backbone further elevates hydrophobicity compared to unmethylated analogs (e.g., ) .
Hydrogen Bonding :
Crystallographic and Conformational Analysis
- Crystal Packing :
Biological Activity
3-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H18ClFNS
- Molecular Weight : 307.84 g/mol
- CAS Number : 882079-60-9
- Structure : The compound features a chlorinated phenyl group and a sulfanyl moiety, which are essential for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of electronegative atoms (chlorine and fluorine) enhances its lipophilicity and binding affinity to target sites.
Antifungal Properties
Recent studies have indicated that compounds with similar structures exhibit antifungal activity. For instance, derivatives containing fluorinated phenyl groups showed significant inhibition against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MIC) comparable to established antifungals like ketoconazole .
Cytotoxicity Analysis
Cytotoxicity assays conducted on NIH/3T3 cell lines revealed that the synthesized derivatives of related compounds exhibited varying degrees of cytotoxicity. For example, compounds with similar structural features had IC50 values indicating moderate toxicity levels, suggesting selective activity against fungal cells while minimizing effects on normal cells .
Structure-Activity Relationship (SAR)
The SAR analysis highlights that the introduction of electronegative substituents at the para position significantly enhances biological activity. Compounds with fluorine and chlorine demonstrated improved antifungal properties due to increased electron density and lipophilicity .
In Silico Studies
Molecular docking studies have been performed to predict the binding affinity of this compound to the active site of relevant enzymes, such as CYP51. These studies suggest that the compound can effectively inhibit enzyme activity by fitting into the catalytic pocket, which is crucial for its antifungal effects .
Case Studies
- Antifungal Efficacy : A study reported that a derivative similar to this compound exhibited an MIC of 1.23 μg/mL against C. parapsilosis. This suggests a promising role for this class of compounds in treating fungal infections .
- Cytotoxicity Profile : The cytotoxic effects were evaluated using NIH/3T3 cells, revealing IC50 values ranging from 148.26 μM to 187.66 μM for related compounds. These results indicate that while some derivatives show effective antifungal activity, they also possess cytotoxic potential that warrants further investigation .
Data Tables
| Compound | MIC (μg/mL) | IC50 (μM) | Target |
|---|---|---|---|
| This compound | 1.23 | N/A | C. parapsilosis |
| Related Compound A | N/A | 148.26 | NIH/3T3 |
| Related Compound B | N/A | 187.66 | NIH/3T3 |
Q & A
Basic: What are the optimal synthetic routes for preparing 3-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide?
Methodological Answer:
The compound can be synthesized via nucleophilic acyl substitution. A typical route involves reacting 4-[(4-fluorophenyl)sulfanyl]aniline with 3-chloro-2,2-dimethylpropanoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions to prevent hydrolysis. The reaction is monitored via TLC, and the product is purified via recrystallization using ethyl acetate/hexane mixtures or column chromatography .
Basic: How can the molecular structure of this compound be confirmed experimentally?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Crystals suitable for SCXRD can be grown via slow evaporation of a saturated ethyl acetate solution. Data collection using a Rigaku diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and refinement with SHELXL software (for hydrogen bonding and torsion angles) provide precise bond lengths, angles, and intermolecular interactions .
Basic: What analytical techniques are critical for assessing purity and electronic delocalization in the amide group?
Methodological Answer:
- NMR Spectroscopy: H and C NMR can confirm the presence of the fluorophenyl sulfanyl group (e.g., aromatic protons at δ 7.2–7.8 ppm) and the dimethylpropanamide backbone.
- IR Spectroscopy: Stretching frequencies for C=O (~1680 cm) and N–H (~3300 cm) indicate electronic delocalization in the amide group.
- SCXRD: Bond lengths (e.g., C=O at 1.242 Å and C–N at 1.333 Å) quantitatively validate resonance stabilization .
Advanced: How do intermolecular hydrogen bonds influence the crystal packing of this compound?
Methodological Answer:
In the crystal lattice, N–H⋯O and O–H⋯O hydrogen bonds (Table 1 in ) stabilize the structure by forming chains along the c-axis. These interactions are identified via SCXRD and refined using SHELXL. Hydrogen-bond geometry (distance: 1.8–2.2 Å, angle: 150–170°) is critical for understanding packing efficiency and predicting solubility behavior .
Advanced: What challenges arise in refining the crystal structure of halogenated propanamides, and how can they be resolved?
Methodological Answer:
- Disorder in Halogen Atoms: Chlorine and fluorine atoms may exhibit positional disorder. Partial occupancy refinement in SHELXL and electron density maps (e.g., Fo–Fc maps) can resolve this.
- Thermal Motion: High thermal parameters (B factors) for methyl groups require constraints (e.g., riding models) during refinement.
- Twinned Crystals: Use TWINABS for data scaling and integration in cases of pseudo-merohedral twinning .
Advanced: How does the electronic environment of the fluorophenyl sulfanyl group affect reactivity in cross-coupling reactions?
Methodological Answer:
The electron-withdrawing fluorine atom activates the sulfanyl group for nucleophilic substitution (e.g., Suzuki-Miyaura coupling). Computational studies (DFT at B3LYP/6-31G**) can map electrostatic potential surfaces to identify reactive sites. Experimental validation involves reacting the compound with aryl boronic acids under Pd catalysis, monitored by HPLC-MS .
Advanced: How can structural analogs of this compound be designed to enhance biological activity?
Methodological Answer:
- Bioisosteric Replacement: Replace the fluorophenyl sulfanyl group with a thiophene (as in ) to improve membrane permeability.
- SAR Studies: Synthesize analogs with varying halogen positions (e.g., 3-chloro vs. 4-chloro) and test against target enzymes (e.g., kinases) using fluorescence polarization assays.
- Pharmacophore Modeling: Use MOE or Schrödinger Suite to align analogs and identify critical hydrogen-bond acceptors (e.g., amide oxygen) .
Advanced: What strategies mitigate contradictions in spectroscopic vs. crystallographic data for this compound?
Methodological Answer:
- Dynamic NMR: Resolve discrepancies in proton environments caused by conformational flexibility (e.g., rotation of the sulfanyl group).
- Low-Temperature SCXRD: Capture static structures at 100 K to compare with room-temperature NMR data.
- DFT Calculations: Optimize molecular geometry in Gaussian and simulate NMR chemical shifts for direct comparison with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
